molecular formula C10H10BrNO3S2 B2936267 5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide CAS No. 1428355-17-2

5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide

Cat. No.: B2936267
CAS No.: 1428355-17-2
M. Wt: 336.22
InChI Key: MFBHPMBNUHAMGH-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a sulfonamide group, as well as a furan ring attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like NaH in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce thiophene derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and furan ring can participate in hydrophobic interactions and π-π stacking . These interactions can modulate the activity of the target molecule, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide is unique due to its combination of a brominated thiophene ring, a sulfonamide group, and a furan ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

5-bromo-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3S2/c11-9-1-2-10(16-9)17(13,14)12-5-3-8-4-6-15-7-8/h1-2,4,6-7,12H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBHPMBNUHAMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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